Mutant-Selective EGFR Inhibition: IC50 Quantification Against L858R/T790M Double Mutant Versus Wild-Type EGFR
Osimertinib dimesylate demonstrates potent inhibition of the EGFR L858R/T790M double mutant with an IC50 of 1 nM, compared to 12 nM against the L858R single mutant and approximately 480–494 nM against wild-type EGFR [1]. This represents a mutant-to-wild-type selectivity ratio of approximately 480-fold to 494-fold, a critical differentiating feature from earlier-generation TKIs that do not spare wild-type EGFR. By comparison, afatinib (a second-generation covalent pan-EGFR inhibitor) inhibits wild-type EGFR with an IC50 of 0.5 nM, resulting in a substantially narrower therapeutic index and higher incidence of dose-limiting adverse events [2].
| Evidence Dimension | EGFR kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | L858R/T790M: 1 nM; L858R: 12 nM; Wild-type EGFR: 480–494 nM |
| Comparator Or Baseline | Afatinib: Wild-type EGFR IC50 = 0.5 nM; L858R/T790M IC50 = not applicable (ineffective against T790M); Gefitinib: L858R IC50 = ~33 nM; L858R/T790M = ineffective (>1 μM) |
| Quantified Difference | Mutant-to-wild-type selectivity ratio for osimertinib dimesylate: ~480–494-fold; Afatinib wild-type EGFR IC50 (0.5 nM) is 960-fold more potent against wild-type EGFR than osimertinib, explaining its narrower therapeutic window |
| Conditions | Recombinant EGFR kinase enzymatic assays; phosphorylation inhibition assays in isogenic Ba/F3 cell lines expressing indicated EGFR variants |
Why This Matters
The 480-fold selectivity for mutant over wild-type EGFR directly translates to a therapeutic index that enables sustained target coverage at clinically effective doses without dose-limiting wild-type EGFR-mediated toxicities, a key procurement consideration for long-term in vivo studies requiring continuous dosing.
- [1] Cross DA, Ashton SE, Ghiorghiu S, et al. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery. 2014;4(9):1046-1061. Table 1: IC50 values for AZD9291 against mutant and wild-type EGFR. View Source
- [2] Solca F, Dahl G, Zoephel A, et al. Target binding properties and cellular activity of afatinib (BIBW 2992), an irreversible ErbB family blocker. Journal of Pharmacology and Experimental Therapeutics. 2012;343(2):342-350. View Source
